trans-9-Octadecenyl Phosphocholine-D9
Description
Contextualization of Phosphocholine (B91661) Lipids in Biological Systems
Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) and are the most abundant lipid in eukaryotic cell membranes. nih.govnih.govbiorxiv.org Their fundamental role extends to maintaining the structural integrity, fluidity, and function of these membranes. biorxiv.org Beyond their structural capacity, phosphocholine lipids are centrally involved in numerous cellular processes. They participate in cell signaling pathways, acting as precursors for second messengers, and are integral to lipid metabolism and transport. biorxiv.org For instance, specific phosphatidylcholine species can act as endogenous ligands for nuclear receptors that regulate gene expression related to lipid metabolism. nih.gov Alterations in the metabolism and composition of phosphocholine lipids have been linked to various disease states, including cancer and metabolic disorders, highlighting their critical role in determining cell fate and function. nih.govnih.gov
Rationale for Deuterated Analogues in Contemporary Biomedical Research
To accurately study the dynamic nature of lipids in complex biological systems, researchers require methods that can trace and quantify these molecules with high precision. This is where deuterated analogues, such as trans-9-Octadecenyl Phosphocholine-D9, come into play. Deuterium (B1214612) (²H) is a stable, non-radioactive isotope of hydrogen. Incorporating deuterium into a lipid molecule creates a "heavy" version that is chemically identical to its natural counterpart but can be distinguished by its higher mass.
This key difference allows for its use in stable isotope labeling techniques, which have become a cornerstone of modern metabolomics and lipidomics. When introduced into a biological system, these deuterated lipids participate in the same metabolic pathways as their endogenous, non-labeled counterparts. Analytical techniques like mass spectrometry can then differentiate between the labeled and unlabeled lipids, enabling researchers to trace the metabolic fate of the introduced compound, and to precisely quantify the levels of specific lipids. This approach offers a significant advantage over traditional methods by providing a direct way to measure the biosynthesis, remodeling, and degradation of biomolecules without the safety concerns associated with radioactive isotopes.
Overview of Research Paradigms Utilizing this compound
A closely related research paradigm involves using deuterated precursors to trace the synthesis of new phospholipids. For instance, studies have utilized choline-d9 to track the de novo synthesis of phosphatidylcholines in various biological contexts, such as in hepatocellular carcinoma models. This allows for the calculation of the fractional synthesis rate (FSR) of different PC species, providing insights into how disease states can alter lipid metabolism.
Table 1: Representative Data on Phosphatidylcholine Fractional Synthesis Rate (FSR) in a Cellular Model
The following table illustrates the type of data that can be generated using deuterated phosphocholine precursors in metabolic studies. The data presented here is adapted from a study investigating the impact of β-catenin activation on phosphatidylcholine metabolism in human hepatocytes, using a deuterated choline (B1196258) precursor to measure the synthesis of new PC molecules. This demonstrates the kind of detailed findings that can be obtained using compounds like this compound.
| Phosphatidylcholine (PC) Species | Control FSR (%/hr) | β-catenin Activated FSR (%/hr) | Fold Change |
|---|---|---|---|
| PC(34:1) | 5.2 | 3.8 | 0.73 |
| PC(36:2) | 6.1 | 4.5 | 0.74 |
| PC(38:4) | 4.8 | 3.5 | 0.73 |
| PC(40:6) | 3.9 | 2.9 | 0.74 |
This table is representative of data from studies using deuterated choline precursors to trace phosphatidylcholine synthesis and is intended for illustrative purposes.
This type of quantitative data is instrumental in understanding the metabolic reprogramming that occurs in diseases like cancer, where alterations in lipid synthesis are a common feature. The use of deuterated standards like this compound is fundamental to the accuracy and reliability of these advanced lipidomic analyses.
Properties
Molecular Formula |
C₂₃H₃₉D₉NO₄P |
|---|---|
Molecular Weight |
442.66 |
Synonyms |
2-[[Hydroxy[(9E)-9-octadecenyloxy]phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt-D9; _x000B_(E)-2-[[hydroxy(9-octadecenyloxy)phosphinyl]oxy]-N,N,N-trimethylethanaminium Inner Salt-D9 |
Origin of Product |
United States |
Methodological Frameworks for Research with Trans 9 Octadecenyl Phosphocholine D9
Advanced Spectrometric Approaches
The study of individual lipid molecules such as trans-9-Octadecenyl Phosphocholine-D9 requires sophisticated analytical techniques capable of providing both quantitative and structural information. Advanced spectrometric methods, particularly mass spectrometry and nuclear magnetic resonance spectroscopy, form the cornerstone of modern lipidomics and metabolomics research involving this deuterated compound.
Quantitative Mass Spectrometry for Lipidomics and Metabolomics
Quantitative mass spectrometry (MS) has become an indispensable tool for the analysis of complex lipid mixtures, enabling the precise measurement of hundreds of lipid species in a single analysis. researchgate.net In this context, isotopically labeled lipids are fundamental for achieving accurate quantification.
In high-throughput lipidomics, where a large number of samples are processed, analytical variability can arise from sample extraction, processing, and instrument performance. This compound serves as an ideal internal standard to correct for this variability. youtube.com By adding a known quantity of the deuterated standard to each sample prior to lipid extraction, it experiences the same sample handling and analysis conditions as its non-deuterated, endogenous counterpart. researchgate.net The core principle of quantitative MS is to reduce the measurement to a ratio of the analyte's signal intensity relative to the internal standard's signal intensity. youtube.com This ratiometric approach ensures that any variations in signal intensity due to processing or instrument drift are normalized, leading to reliable and reproducible quantification across large sample cohorts. This is a common strategy in multiplexed assays designed for scalable and quality-controlled lipidomics. nih.gov
| Advantage | Description | Reference |
|---|---|---|
| Correction for Sample Loss | Compensates for analyte loss during sample preparation and extraction steps. | researchgate.net |
| Normalization of Ionization Efficiency | Accounts for variations in ionization efficiency in the mass spectrometer source, which can be affected by the sample matrix. | youtube.com |
| Improved Quantitative Accuracy | Reduces measurement to a relative ratio, minimizing the impact of instrument fluctuations and improving precision and accuracy. | youtube.com |
| High-Throughput Compatibility | Enables robust and reliable quantification across large batches of samples, essential for clinical and discovery lipidomics. | nih.gov |
Stable isotope dilution mass spectrometry (SID-MS) is considered a gold standard for the accurate and specific quantification of molecules in complex biological samples. nih.gov This methodology relies on the use of a stable, isotopically labeled version of the analyte of interest, such as this compound. The nine deuterium (B1214612) atoms on the choline (B1196258) headgroup increase its mass by nine Daltons compared to the endogenous molecule, allowing the mass spectrometer to easily distinguish between the standard and the analyte. youtube.com
The procedure involves adding a precise amount of the D9-labeled standard to the biological sample. After extraction and analysis, the mass spectrometer measures the signal intensities for both the endogenous (light) and the deuterated (heavy) forms. A calibration curve is typically generated by analyzing samples with a fixed concentration of the deuterated internal standard and varying concentrations of the non-labeled analyte. youtube.com This allows for the creation of a linear relationship between the concentration ratio and the intensity ratio, enabling the precise calculation of the endogenous lipid's concentration in the original sample. youtube.comnih.gov
| Step | Action | Rationale | Reference |
|---|---|---|---|
| 1. Spiking | A known amount of this compound is added to the sample. | Introduces a reference compound for quantification. | researchgate.net |
| 2. Extraction & Analysis | Lipids are extracted and analyzed by MS, often LC-MS/MS. | The standard and analyte are processed identically. | researchgate.net |
| 3. Detection | The mass spectrometer detects and measures the signal intensities of both the endogenous lipid and the D9-labeled standard. | The mass difference allows for unambiguous differentiation. | nih.gov |
| 4. Quantification | The concentration of the endogenous lipid is calculated from the intensity ratio of the endogenous analyte to the D9-standard. | Provides absolute or highly accurate relative quantification. | youtube.com |
The use of this compound extends to both targeted and untargeted lipid profiling approaches. researchgate.netnih.gov
In targeted lipidomics , the analysis is focused on a predefined list of specific lipid molecules. nih.gov Here, this compound is used for the absolute quantification of its non-deuterated counterpart and potentially other closely related phosphatidylcholine species. This approach often employs triple quadrupole mass spectrometers in Multiple Reaction Monitoring (MRM) mode, which offers high sensitivity and specificity for the selected lipids. nih.govnih.gov
In untargeted lipidomics , the goal is to comprehensively measure as many lipids as possible in a sample to discover novel biomarkers or metabolic changes. nih.govmdpi.com While one specific standard cannot provide absolute quantification for all lipid classes, this compound can be included as part of a broader suite of internal standards (e.g., a deuterated lipid mix). youtube.com In this context, it serves to monitor instrument performance, aid in class-specific lipid identification, and provide a means for data normalization, allowing for more reliable comparisons of lipid profiles between different experimental groups. mdpi.com
| Feature | Targeted Lipidomics | Untargeted Lipidomics | Reference |
|---|---|---|---|
| Goal | Absolute quantification of specific, known lipids. | Comprehensive profiling and discovery of lipid changes. | nih.govnih.gov |
| Role of Standard | Enables precise, absolute quantification of its analyte counterpart. | Aids in data normalization, quality control, and class-level identification. | youtube.commdpi.com |
| Typical Instrumentation | Triple Quadrupole (QqQ) MS with MRM. | High-Resolution MS (e.g., Q-TOF, Orbitrap). | researchgate.netnih.gov |
| Outcome | Concentrations of specific lipids (e.g., nmol/mg protein). | Relative changes in lipid profiles and identification of potential biomarkers. | nih.govmdpi.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing and Structural Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about molecular structure, dynamics, and interactions within a sample. mdpi.comnih.gov It is particularly valuable for studying lipids within model and biological membranes.
Deuterium (²H) NMR spectroscopy is exceptionally well-suited for investigating the behavior of lipids in membranes. frontiersin.org By selectively replacing protons with deuterium atoms at specific positions in a lipid molecule, such as the nine deuterons on the choline headgroup of this compound, researchers can gain unique insights into the dynamics and organization of that specific molecular segment. nih.gov
When a deuterated lipid is incorporated into a membrane, the resulting ²H NMR spectrum is dominated by the interaction between the deuterium nuclear quadrupole moment and the local electric field gradient. The magnitude of this interaction, measured as the quadrupolar splitting, is highly sensitive to the orientation and motional freedom of the carbon-deuterium (C-D) bond. illinois.edunih.gov
For this compound, the D9 label is on the polar headgroup. Therefore, ²H NMR studies using this compound would specifically probe the behavior of the phosphocholine (B91661) moiety at the membrane-water interface. nih.gov Researchers can determine the precise orientation of the headgroup relative to the membrane surface and quantify its motional dynamics. nih.gov This information is critical for understanding how the headgroup region is structured, how it is affected by other membrane components like cholesterol or proteins, and how it interacts with molecules in the surrounding aqueous environment. nih.govillinois.edu Such studies are foundational for revealing the molecular mechanisms of membrane function and the role of specific lipid structures in that process. nih.gov
| Parameter/Observation | Interpretation | Reference |
|---|---|---|
| Quadrupolar Splitting (Δνq) | Provides a direct measure of the time-averaged orientation and motional restriction of the C-D bonds in the choline group. Larger splitting indicates higher order and less motion. | illinois.edunih.gov |
| Spectral Lineshape | Reveals the overall phase of the membrane (e.g., gel vs. liquid-crystalline) and can indicate the presence of distinct lipid domains with different dynamic properties. | nih.govnih.gov |
| Spin-Lattice Relaxation (T1) | Gives information about the rates of fast molecular motions (pico- to nanosecond timescale) of the headgroup. | frontiersin.org |
| Changes upon Interaction | Alterations in splitting or relaxation upon adding other molecules (e.g., cholesterol, peptides) reveal specific interactions and perturbations at the headgroup level. | illinois.edu |
Integration with Multi-Nuclear NMR for Pathway Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of lipids and for investigating their dynamic behavior within biological systems. researchgate.netmdpi.com While proton (¹H) and carbon-¹³ (¹³C) NMR are commonly used, the integration of multi-nuclear NMR approaches, particularly deuterium (²H) and phosphorus-³¹ (³¹P) NMR, provides deeper insights into metabolic pathways and membrane biophysics when using specifically labeled compounds like this compound.
The presence of the nine deuterium atoms on the acyl chain of this compound makes it an ideal probe for solid-state ²H NMR studies. rsc.org This technique provides atomistically resolved information about the order and mobility of the lipid acyl chains within a membrane environment. rsc.org By analyzing the quadrupolar splittings in the ²H NMR spectrum, researchers can determine the order parameter of the C-D bonds, which reflects the orientational freedom and flexibility of the deuterated acyl chain. This is crucial for understanding how the introduction of this specific lipid affects membrane properties such as fluidity and thickness. The combination of ²H and ³¹P NMR can, therefore, elucidate the structural fate and dynamic impact of the deuterated phosphocholine as it incorporates into lipid bilayers.
Furthermore, multi-nuclear NMR methods can be applied to trace metabolic pathways in real-time. nih.gov While the subject compound is a complex lipid, its metabolic breakdown products, such as the deuterated trans-9-octadecenoic acid, can be followed. By combining data from ¹H, ¹³C, and ²H NMR, it is possible to track the flow of the deuterated acyl chain through various metabolic processes, providing a comprehensive picture of its role in cellular lipid metabolism.
Chromatographic Separation Techniques Integrated with this compound Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of lipids from complex biological matrices. The integration of these methods with mass spectrometry provides the high sensitivity and specificity required to analyze deuterated lipids like this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method Development and Validation
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone of modern lipidomics, enabling the detailed analysis of intact phospholipid species. nih.govresearchgate.net For a deuterated compound such as this compound, reversed-phase LC is commonly employed, which separates lipids based on their hydrophobicity, influenced by both acyl chain length and degree of unsaturation. researchgate.net
Method development involves optimizing several key parameters. The choice of stationary phase (e.g., C8 or C18) and mobile phase composition (typically gradients of acetonitrile, methanol (B129727), and water with additives like formic acid or ammonium (B1175870) formate) is critical for achieving chromatographic resolution between the target analyte and other endogenous lipids. researchgate.netnih.gov The electrospray ionization (ESI) source parameters and mass analyzer settings are tuned to maximize the signal for the protonated molecule [M+H]⁺ or its adducts (e.g., [M+Na]⁺) in positive ion mode, which is typical for phosphatidylcholines.
Method validation ensures the reliability of the analytical data. nih.govnih.gov Key validation parameters include selectivity, linearity, precision, accuracy, recovery, and matrix effect. The use of a stable isotope-labeled internal standard is crucial for accurate quantification, though in the case of analyzing a deuterated analyte, a non-deuterated or ¹³C-labeled analogue would typically be used as the internal standard.
Table 1: Representative LC-MS/MS Method Validation Parameters
| Validation Parameter | Typical Acceptance Criteria | Description |
|---|---|---|
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | Assesses the method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. |
| Linearity (r²) | ≥ 0.99 | Establishes the relationship between instrument response and known concentrations of the analyte, demonstrated by a calibration curve. |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures the closeness of agreement between a series of measurements obtained from the same sample during a single analytical run. |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures the closeness of agreement between a series of measurements obtained from the same sample on different analytical runs. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Determines the closeness of the mean test results obtained by the method to the true concentration of the analyte. |
| Extraction Recovery | Consistent, precise, and reproducible. | The efficiency of the analyte extraction process from the biological matrix. |
| Matrix Effect | Analyte response in post-extraction spiked samples should be within a specified range (e.g., 85-115%) of the response in a clean solution. | Evaluates the suppression or enhancement of ionization of the analyte due to co-eluting matrix components. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Specific Lipid Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of fatty acids. nih.gov To analyze the acyl chain of this compound, the phospholipid must first undergo hydrolysis (e.g., using phospholipase or chemical hydrolysis) to cleave the fatty acid from the glycerol (B35011) backbone. The resulting free fatty acid is then chemically derivatized to increase its volatility for GC analysis. A common derivatization agent is pentafluorobenzyl (PFB) bromide, which creates PFB esters that can be sensitively detected using negative chemical ionization (NCI)-MS. nih.govlipidmaps.org
The key advantage of using a deuterated compound is the ability to employ stable isotope dilution for quantification. lipidmaps.org A known amount of a non-deuterated internal standard (e.g., unlabeled trans-9-octadecenoic acid) is added to the sample before processing. The ratio of the deuterated analyte to the non-deuterated standard is measured by MS, allowing for highly accurate and precise quantification that corrects for sample loss during extraction and derivatization. lipidmaps.orglipidmaps.org
The chromatographic conditions, including the GC column (typically a polar stationary phase like those containing cyanopropyl) and oven temperature program, are optimized to separate different fatty acid isomers, including cis/trans isomers. nih.govshimadzu.com The mass spectrometer detects the specific mass-to-charge ratios (m/z) of the derivatized deuterated fatty acid and its non-deuterated standard.
Table 2: Example GC-MS Parameters for Fatty Acid Analysis
| Parameter | Setting | Purpose |
|---|---|---|
| GC Column | SP-2560 (100 m x 0.25 mm, 0.2 µm) or similar polar column | Separation of fatty acid methyl esters (FAMEs) or PFB esters, including positional and geometric isomers. shimadzu.com |
| Carrier Gas | Helium | Inert gas to carry analytes through the column. |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace-level analysis. |
| Oven Program | Temperature ramp (e.g., 140°C to 240°C) | Provides separation of fatty acids with different chain lengths and degrees of unsaturation. lipidmaps.org |
| Derivatization | PFB Bromide or BF₃/Methanol | To create volatile fatty acid esters (PFB esters or FAMEs) suitable for GC analysis. nih.gov |
| Ionization Mode | Negative Chemical Ionization (NCI) for PFB esters | Provides high sensitivity for electrophilic derivatives. |
| MS Detection | Selected Ion Monitoring (SIM) | Monitors specific m/z values for the analyte and internal standard, increasing sensitivity and specificity. |
Supercritical Fluid Chromatography (SFC) Enhancements in Lipid Analysis
Supercritical fluid chromatography (SFC) has emerged as a powerful alternative to both LC and GC for lipid analysis. nih.govresearchgate.net It utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, which endows it with properties intermediate between a liquid and a gas. nih.gov This results in low viscosity and high diffusivity, enabling faster separations and higher efficiency than traditional HPLC. researchgate.net
SFC is particularly well-suited for the analysis of phospholipids (B1166683). Its polarity profile is similar to normal-phase chromatography, allowing for excellent separation of different lipid classes (e.g., PC, PE, PS, PI) in a single, rapid run, often under 10 minutes. mdpi.comupce.cz This is a significant advantage over reversed-phase LC, where lipid classes can have overlapping elution profiles. The ability to separate isomers is another key strength of SFC. nih.gov
For the analysis of this compound, an SFC-MS method would provide class separation of the intact molecule. The choice of stationary phase (e.g., silica, diol, or ethylpyridine) and the organic modifier (e.g., methanol with additives) are optimized to achieve the desired separation. researchgate.netresearchgate.net SFC is compatible with ESI-MS, allowing for confident identification and quantification of the deuterated lipid. upce.czspringernature.com The reduced use of organic solvents also makes SFC a "greener" analytical technique compared to LC. researchgate.net
Table 3: Comparison of Chromatographic Techniques for Phospholipid Analysis
| Feature | Liquid Chromatography (LC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
|---|---|---|---|
| Analyte Form | Intact Lipid | Derivatized Fatty Acid | Intact Lipid |
| Primary Separation | Based on hydrophobicity (Reversed-Phase) or polarity (Normal-Phase). | Based on volatility and polarity. | Based on polarity and interaction with stationary phase. |
| Speed | Moderate to Slow | Slow | Fast nih.gov |
| Solvent Usage | High | Low | Low researchgate.net |
| Isomer Separation | Can be challenging for some isomers. | Excellent for fatty acid isomers. | Excellent for both class and isomeric separation. nih.gov |
| Coupling to MS | Standard (ESI, APCI) | Standard (EI, CI) | Standard (ESI, APCI) mdpi.com |
| Strengths | Well-established, robust for intact lipid profiling. | Gold standard for fatty acid compositional analysis. | High throughput, excellent for class separation, "green" chemistry. |
Cell Culture and In Vitro Model Systems for Deuterated Lipid Studies
In vitro cell culture models are indispensable tools for investigating cellular lipid metabolism. nih.govnih.gov The use of stable isotope-labeled lipids like this compound allows researchers to trace the metabolic fate of these molecules with high precision.
Incorporation of this compound into Cellular Lipids
When this compound is introduced into cell culture medium, it can be taken up by cells and integrated into various cellular lipid pools. vwr.com The specific pathways involved can be elucidated by tracking the D9-labeled acyl chain. The primary fates of the exogenous phospholipid include:
Direct Incorporation: The intact this compound molecule can be directly incorporated into cellular membranes, such as the plasma membrane or organellar membranes (e.g., endoplasmic reticulum, mitochondria). This process allows for the study of how a specific lipid species influences membrane structure and function.
Metabolic Remodeling: Cells can remodel the incorporated phospholipid. Phospholipases can cleave the D9-labeled fatty acid, which can then be re-esterified into other lipid classes. For example, the D9-trans-9-octadecenoic acid could be transferred to other glycerophospholipids (like PE or PS) or stored in the form of triacylglycerols (TGs) or cholesteryl esters within lipid droplets. youtube.com
Fatty Acid Modification: The released D9-trans-9-octadecenoic acid can also be a substrate for further enzymatic modification, such as elongation or desaturation, although these processes are less common for trans fatty acids.
By harvesting cells at different time points after introducing the labeled lipid and analyzing the lipidome using LC-MS or GC-MS, researchers can quantify the rate of incorporation and the distribution of the D9 label across different lipid species. nih.gov This provides quantitative data on the kinetics of lipid trafficking and metabolism, revealing the dynamics of de novo synthesis versus uptake and remodeling. nih.govresearchgate.net
Table 4: Hypothetical Findings from a Cell Culture Tracer Experiment with this compound
| Time Point | D9-Phosphatidylcholine (% of Total PC) | D9-Triacylglycerol (% of Total TG) | D9-Phosphatidylethanolamine (% of Total PE) | Interpretation |
|---|---|---|---|---|
| 1 hour | 5.2% | 0.5% | < 0.1% | Rapid uptake and direct incorporation into the cellular PC pool. Minimal initial remodeling into storage lipids (TG). |
| 6 hours | 8.9% | 3.1% | 0.8% | Continued incorporation into PC. Significant transfer of the D9-acyl chain into the TG pool, indicating active storage. Initial signs of remodeling into other phospholipids like PE. |
| 24 hours | 6.5% | 7.8% | 2.5% | The amount in the PC pool may decrease as it is actively remodeled. The D9-acyl chain is increasingly found in storage lipids and other membrane phospholipids, indicating a metabolic steady-state has been reached. |
Pulse-Chase Labeling Strategies for Lipid Turnover Studies
Pulse-chase analysis is a powerful technique used to track the metabolic fate of molecules within a biological system over time. youtube.comyoutube.com The methodology involves two distinct phases: the "pulse," where cells or organisms are exposed to a labeled molecule for a short period, and the "chase," where the labeled molecule is replaced by an excess of its unlabeled counterpart. youtube.com This process allows researchers to follow the progression of the initially labeled cohort of molecules through various metabolic pathways. youtube.com
In the context of lipid turnover, stable isotope-labeled lipids such as this compound serve as ideal tracers. The "pulse" phase involves introducing the deuterated phosphocholine into the system, where it is incorporated into cellular membranes and other lipid-containing structures. youtube.com Following this incorporation period, the "chase" phase is initiated by introducing a large amount of non-deuterated phosphocholine, effectively preventing any further incorporation of the labeled lipid. youtube.com
Preparation of Model Membranes and Vesicles for Biophysical Inquiry
Model membranes are artificially created lipid structures that mimic natural cell membranes, providing a simplified and controlled environment for biophysical studies. khanacademy.org These models, which include lipid vesicles and supported lipid bilayers, are indispensable for investigating the structure, dynamics, and function of biological membranes. khanacademy.orgmdpi.com The incorporation of deuterated phospholipids like this compound into these models is crucial for various analytical techniques, particularly nuclear magnetic resonance (NMR) and neutron scattering. nih.govisotope.com
The preparation of unilamellar vesicles, which are spherical structures enclosed by a single lipid bilayer, can be achieved through several common methods: mdpi.com
Sonication: Using high-frequency sound waves to break down larger lipid aggregates into smaller, more uniform vesicles. mdpi.com
Extrusion: Forcing a lipid suspension through a membrane with a defined pore size to produce vesicles of a specific diameter. mdpi.com
Electroformation: Applying an alternating electric field to a dried lipid film in an aqueous solution to form giant unilamellar vesicles (GUVs). mdpi.com
These vesicles can be composed of a single type of phospholipid or a mixture of lipids, including cholesterol and sphingomyelin (B164518), to more accurately replicate the complexity of specific membrane domains like lipid rafts. nih.gov The resulting model membranes allow for detailed biophysical inquiry into parameters such as membrane fluidity, thickness, lipid packing, and the interaction of membrane proteins with their lipid environment. nih.govaimspress.com
| Vesicle Preparation Method | Description | Typical Application |
| Sonication | High-frequency sound waves create small unilamellar vesicles (SUVs). mdpi.com | General biophysical studies requiring small vesicles. |
| Extrusion | Lipid suspension is forced through a porous membrane to form large unilamellar vesicles (LUVs) of controlled size. mdpi.com | Drug delivery studies, membrane protein reconstitution. |
| Electroformation | An electric field applied to a lipid film generates giant unilamellar vesicles (GUVs). mdpi.com | Microscopy studies of membrane domains and dynamics. |
In Vivo Deuterium Labeling Methodologies
Administration Routes for Deuterated Phosphocholines in Animal Models
The administration of deuterated lipids in animal models is a foundational step for in vivo metabolic tracing studies. bioscientifica.com The choice of administration route is critical and depends on the specific research question and the metabolic pathway being investigated. One of the earliest and most direct methods involves dietary administration, where deuterium-labeled lipids are mixed into the animal's feed. bioscientifica.com For instance, early studies demonstrated that feeding mice deuterium-labeled oils led to the successful incorporation of the labeled fatty acids into adipose tissue. bioscientifica.com
Another common route is direct infusion. nih.gov This can be done intravenously to introduce the labeled compound directly into the bloodstream, ensuring rapid and systemic distribution. nih.govnih.gov This method is particularly useful for studying the rapid dynamics of lipid uptake and metabolism in various organs. nih.gov For example, the infusion of deuterated glucose has been used to trace its metabolic fate through key pathways in the liver, brain, and heart of mice. nih.gov Similarly, deuterated fatty acids have been administered to subjects to track their incorporation into different plasma and cellular lipid fractions. nih.gov The use of D₂O (heavy water) as a precursor, which equilibrates throughout the body's water pool, allows for the in vivo labeling of lipids through de novo synthesis pathways. researchgate.net
Isotopic Enrichment Monitoring in Biological Samples
Once a deuterated tracer like this compound is administered, the next critical step is to detect and quantify its presence and the presence of its metabolic products in various biological samples. nih.gov The gold-standard technique for this purpose is mass spectrometry (MS), often coupled with a separation method like liquid chromatography (LC) or gas chromatography (GC). nih.govbioscientifica.comnih.gov
LC-MS/MS is a powerful workflow that allows for the sensitive and precise analysis of tissue metabolism. nih.gov This technique can separate complex lipid mixtures and then identify and quantify individual lipid species and their deuterated isotopologues based on their mass-to-charge ratio. nih.gov Tandem mass spectrometry (MS/MS) can further be used to fragment the lipid molecules, providing information on where the deuterium label is located within the molecule, such as in the headgroup or the fatty acyl chains. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable, albeit less sensitive, tool. uky.eduresearchgate.net NMR can provide detailed information on the isotopomer distributions of intact lipids without the need for fragmentation. nih.govuky.edu For high-resolution spatial information, nanoscale secondary ion mass spectrometry (NanoSIMS) can be employed to image the distribution of deuterated tracers within tissues and even single cells, providing a visual map of metabolic activity. nih.gov
| Analytical Technique | Primary Function in Isotope Monitoring | Key Advantages |
| Mass Spectrometry (MS) | Detects and quantifies molecules based on mass-to-charge ratio, measuring isotopic enrichment. bioscientifica.comnih.gov | High sensitivity and specificity; can analyze complex mixtures. nih.gov |
| Liquid/Gas Chromatography (LC/GC) | Separates complex mixtures of lipids before MS analysis. nih.gov | Improves accuracy and allows for quantification of individual lipid species. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Determines the position and quantity of isotopes within a molecule. uky.eduresearchgate.net | Provides detailed structural information on isotopomer distribution. nih.gov |
| NanoSIMS | Imaging mass spectrometry that maps the subcellular distribution of isotopes. nih.gov | Provides high-resolution spatial data on metabolic activity. nih.gov |
Challenges and Considerations in In Vivo Deuterium Tracing
While in vivo deuterium tracing is a powerful methodology, it is not without its challenges. A significant consideration is the sheer complexity of the lipidome. nih.govuky.edu The vast number of lipid species and their dynamic concentration range in cells makes comprehensive analysis and the detection of low levels of isotopic enrichment technically demanding. nih.govuky.edu
Another challenge is controlling the regiospecificity and proportion of deuterium incorporation when relying on in vivo biosynthetic pathways. nih.gov While administering a specifically labeled precursor like this compound offers more control, the body's metabolic processes can still lead to the redistribution of deuterium atoms, complicating the interpretation of results. Furthermore, the use of simplistic model membranes in preparatory studies may not accurately reflect the complexity of natural biological membranes, which can impact the translation of findings to in vivo systems. nih.govosti.gov
Finally, researchers must consider the potential for kinetic isotope effects, where the heavier mass of deuterium can slightly alter the rate of biochemical reactions compared to hydrogen. nih.gov While generally minor in most biological contexts, this effect can be significant in certain enzymatic reactions and must be accounted for in kinetic models. Early concerns about the toxicity of deuterium have been largely mitigated, as adverse biological effects are typically observed only at very high, non-physiological concentrations of D₂O (heavy water) that are not used in tracer studies. nih.gov
Applications of Trans 9 Octadecenyl Phosphocholine D9 in Investigating Lipid Biochemistry and Cellular Processes
Elucidation of De Novo Phosphatidylcholine Biosynthesis Pathways
Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, and its synthesis is crucial for membrane integrity and cellular signaling. nih.gov Mammalian cells primarily synthesize PC through two main de novo pathways: the Kennedy pathway (also known as the CDP-choline pathway) and the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. wikipedia.orgpathbank.org The use of isotopically labeled precursors like trans-9-Octadecenyl Phosphocholine-D9, or more commonly its precursor D9-choline, has been instrumental in dissecting the relative contributions of these two pathways. nih.govnih.gov
Choline (B1196258) Pathway (Kennedy Pathway) Flux Analysis
The Kennedy pathway is the primary route for PC synthesis in most mammalian tissues. nih.govnih.gov It involves the sequential conversion of choline to phosphocholine (B91661), then to cytidine (B196190) diphosphate-choline (CDP-choline), and finally the transfer of the phosphocholine headgroup to a diacylglycerol (DAG) molecule to form PC. nih.govwikipedia.org
By introducing D9-choline into cellular systems, researchers can trace its incorporation into the PC pool. The deuterium (B1214612) atoms on the choline headgroup result in a mass shift of +9 Da in the resulting PC molecules. Mass spectrometry can then be used to distinguish these newly synthesized D9-labeled PC species from the pre-existing, unlabeled PC. nih.govnih.gov This allows for a quantitative analysis of the flux through the Kennedy pathway under various physiological or pathological conditions. For instance, studies have used D9-choline labeling to demonstrate that the majority of PC biosynthesis in many cell types occurs via this pathway. nih.gov
Table 1: Hypothetical Data on Kennedy Pathway Flux Using D9-Choline This table illustrates the expected outcome of a tracer experiment designed to measure the contribution of the Kennedy pathway to total phosphatidylcholine synthesis.
| Cell Type | Treatment | D9-Labeled PC (% of Total PC) | Interpretation |
| Hepatocytes | Control | 65% | The Kennedy pathway is the major contributor to PC synthesis. |
| Hepatocytes | Choline-deficient media | 20% | Reduced availability of the precursor limits Kennedy pathway flux. |
| Neurons | Control | 85% | High demand for membrane synthesis in neurons relies heavily on the Kennedy pathway. |
Phosphatidylethanolamine N-Methyltransferase (PEMT) Pathway Contributions
The PEMT pathway provides an alternative route for PC synthesis, predominantly in the liver. researchgate.netresearchgate.net This pathway involves the sequential methylation of phosphatidylethanolamine (PE) to PC, using S-adenosylmethionine (SAM) as the methyl donor. researchgate.netresearchgate.net
When cells are supplied with D9-choline, the deuterium labels can also be used to trace the PEMT pathway, albeit indirectly. Choline can be oxidized to betaine, which then donates a methyl group (containing three deuterium atoms, D3) to homocysteine to form D3-methionine. This D3-methionine is then converted to D3-S-adenosylmethionine (D3-SAM). nih.gov When D3-SAM is used by PEMT to methylate PE, it results in the formation of D3- and D6-labeled PC species. nih.govnih.gov
Therefore, by simultaneously measuring the levels of D9-PC (from the Kennedy pathway) and D3/D6-PC (from the PEMT pathway), researchers can determine the relative activity of both pathways. nih.gov This approach has been crucial in understanding how different conditions, such as diet or disease states, can shift the balance between these two important PC biosynthetic routes. nih.govresearchgate.net For example, studies have shown that under conditions of choline deficiency, the PEMT pathway can become more significant in maintaining PC levels. researchgate.net
Investigation of Phospholipid Remodeling and Acyl Chain Dynamics
Following their initial synthesis, phospholipids (B1166683) undergo extensive remodeling, a process that modifies their fatty acid composition to suit the specific needs of different cellular membranes. This remodeling is critical for maintaining membrane fluidity and function.
Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT) Activity Assessment
The Lands' cycle is a major pathway for phospholipid remodeling. It involves the removal of a fatty acid from the sn-2 position of PC by a phospholipase A2 (PLA2), generating lysophosphatidylcholine (LPC). This LPC is then re-acylated with a different fatty acid by a lysophosphatidylcholine acyltransferase (LPCAT) enzyme. nih.gov
Table 2: Illustrative Research Findings on LPCAT Activity Using Stable Isotope Tracing This table conceptualizes how stable isotope labeling can be used to assess LPCAT activity in response to cellular stimuli.
| Condition | Labeled Substrate | Measurement | Finding |
| Control | D4-Arachidonic Acid | Incorporation into PC | Basal level of arachidonic acid incorporation into PC. |
| Inflammatory Stimulus | D4-Arachidonic Acid | Incorporation into PC | Increased incorporation, indicating upregulation of LPCAT activity for the synthesis of pro-inflammatory lipid mediators. |
| LPCAT inhibitor | D4-Arachidonic Acid | Incorporation into PC | Decreased incorporation, confirming the role of LPCAT in this process. |
Phospholipase-Mediated Lipid Hydrolysis and Remodeling Cycles
Phospholipases are a diverse group of enzymes that hydrolyze phospholipids, playing key roles in membrane remodeling, signal transduction, and the generation of lipid second messengers. nih.govukisotope.com Phospholipase C (PLC) and Phospholipase D (PLD) are two such enzymes that cleave the phosphocholine headgroup from PC, generating diacylglycerol (DAG) and phosphatidic acid (PA), respectively. ukisotope.com
The fate of this compound in the presence of these enzymes can be monitored to assess their activity. For instance, the release of the D9-phosphocholine headgroup or the formation of a DAG or PA molecule containing the trans-9-octadecenyl acyl chain can be quantified by mass spectrometry. This provides a direct measure of phospholipase-mediated hydrolysis of a specific PC species. This approach is critical for understanding how the activity of these enzymes is regulated and how they contribute to cellular signaling cascades.
Analysis of Lipid Transport and Trafficking Mechanisms
The intricate network of lipid transport and trafficking ensures that lipids are delivered to their correct subcellular destinations. This process is essential for organelle biogenesis and function. The use of labeled lipids, such as fluorescently or isotopically tagged molecules, has been fundamental to our understanding of these transport mechanisms. nih.govbiorxiv.org
By introducing this compound into cells, its movement between different organelles can be traced. This can be achieved by subcellular fractionation followed by mass spectrometric analysis of the lipid content of each fraction. This allows researchers to investigate the kinetics and pathways of PC transport, for example, from its site of synthesis in the endoplasmic reticulum to other membranes like the Golgi apparatus, plasma membrane, or mitochondria. youtube.com These studies are crucial for identifying the proteins and mechanisms involved in intracellular lipid transport and for understanding how defects in these processes can lead to cellular dysfunction and disease.
Intracellular Lipid Vesicle Transport Dynamics
The movement of lipids between organelles is crucial for maintaining membrane homeostasis and is partly mediated by vesicular transport. By introducing this compound into cells, researchers could hypothetically track its incorporation into transport vesicles. As these vesicles bud off from one organelle (e.g., the endoplasmic reticulum or Golgi apparatus) and fuse with another (e.g., the plasma membrane), the presence of the D9-labeled phosphocholine could be monitored in the membranes of isolated vesicles or recipient organelles over time. This would provide insights into the kinetics and pathways of specific lipid transport routes. Techniques such as secondary ion mass spectrometry (SIMS) imaging could potentially be used to visualize the localization of the deuterated lipid within the cell, revealing its journey through the vesicular transport system. nih.gov
Extracellular Lipid Secretion and Uptake Processes
Cells communicate and transport lipids to the extracellular environment, often through the release of extracellular vesicles (EVs), including exosomes and microvesicles. By labeling cells with this compound, it would be possible to determine the extent to which this specific lipid is packaged into secreted EVs. nih.gov The EVs could be isolated from the cell culture medium and their lipid content analyzed by mass spectrometry. The detection of the D9-labeled PC would confirm its secretion via this pathway. biorxiv.org
Conversely, to study uptake, EVs containing this compound could be isolated and then incubated with recipient cells. The subsequent detection and quantification of the D9-labeled PC within the recipient cells would provide direct evidence of EV-mediated lipid uptake and allow for the study of the kinetics and mechanisms of this process. nih.gov Time-resolved small-angle neutron scattering (SANS) is another powerful technique that has been used with deuterated lipids to monitor the exchange of lipids between lipoproteins and model membranes in real-time. nih.govresearchgate.net
Role in Cellular Signaling and Receptor-Mediated Responses
Phosphatidylcholine is not just a structural component of membranes; it is also a key player in cellular signaling. The use of isotopically labeled PC analogs can help to elucidate its role in these complex pathways.
Phospholipase D (PLD) Activation and Phosphatidic Acid Generation
Phospholipase D (PLD) is an enzyme that hydrolyzes PC to generate phosphatidic acid (PA), a critical lipid second messenger involved in a myriad of cellular processes, including cell proliferation and membrane trafficking. researchgate.net To study PLD activity, cells could be supplied with this compound. Upon stimulation of a cell surface receptor that activates PLD, the labeled PC would be a substrate for the enzyme. The enzymatic reaction would produce choline and D9-labeled phosphatidic acid. By using mass spectrometry to detect the appearance of D9-PA, researchers could directly and specifically measure the activity of PLD on its PC substrate, distinguishing it from PA produced through other metabolic pathways. This would allow for a precise analysis of the signaling cascade leading from receptor activation to PA production.
Sphingomyelin (B164518) Cycle Interplay and Downstream Signaling Cascades
The sphingomyelin cycle is another crucial signaling pathway where sphingomyelin is hydrolyzed to produce ceramide, another important second messenger. There is significant crosstalk between PC and sphingomyelin metabolism. Sphingomyelin synthase is an enzyme that can transfer the phosphocholine headgroup from PC to ceramide, thereby producing sphingomyelin and diacylglycerol (DAG). scispace.com
By pre-loading cellular membranes with this compound, its role as a donor for the phosphocholine headgroup in sphingomyelin synthesis could be investigated. The generation of D9-labeled sphingomyelin following a specific cellular stimulus could be monitored by mass spectrometry. This would provide a quantitative measure of the flux through this pathway and help to understand how the cell coordinates the metabolism of these two major classes of membrane lipids in response to signaling events. rupress.org Studies have utilized radiolabeled choline to trace the conversion of phosphatidylcholine to sphingomyelin, a principle that is directly transferable to stable isotope labeling with deuterium. nih.gov
Modulation of Membrane Protein Function through Lipid Environment
The function of many membrane proteins is exquisitely sensitive to their surrounding lipid environment. The physical properties of the membrane, such as thickness, curvature, and lateral pressure, which are influenced by the lipid composition, can modulate the conformational state and activity of embedded proteins. Deuterated lipids are invaluable tools in biophysical techniques like solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and neutron scattering, which are used to study membrane structure and protein-lipid interactions. nih.govacs.org
Incorporating this compound into model membranes (e.g., vesicles or nanodiscs) containing a purified membrane protein of interest would allow for detailed structural studies. ill.eu In solid-state NMR, the deuterium signal from the D9-labeled headgroup can provide information about the dynamics and orientation of the phosphocholine headgroup in the presence of the protein. In neutron scattering experiments, the use of deuterated lipids allows for "contrast matching," a technique where the scattering from the lipids can be made "invisible," thereby highlighting the scattering signal from the protein itself. core.ac.uk This can reveal changes in the protein's conformation or oligomeric state in response to its lipid environment.
Table 1: Potential Research Applications and Techniques for this compound
| Research Area | Experimental Approach | Key Measurement | Potential Insights |
|---|---|---|---|
| Intracellular Vesicle Transport | Cellular labeling followed by organelle/vesicle isolation and LC-MS/MS. | Quantification of D9-PC in different cellular compartments over time. | Kinetics and pathways of PC transport via vesicles. |
| Inter-Organelle Lipid Exchange | Cellular labeling, organelle fractionation, and LC-MS/MS, often with transport inhibitors. | Time-dependent accumulation of D9-PC in acceptor organelles. | Rate and significance of non-vesicular lipid transport. |
| Extracellular Vesicle Dynamics | Labeling of donor cells, isolation of EVs, and analysis by mass spectrometry. | Detection and quantification of D9-PC in EVs and recipient cells. | Role of EVs in intercellular lipid communication. |
| Phospholipase D (PLD) Signaling | Cellular labeling, stimulation of signaling pathway, and targeted LC-MS/MS. | Detection and quantification of D9-labeled phosphatidic acid. | Specific measurement of PLD activity and its contribution to the PA pool. |
| Sphingomyelin Cycle Interplay | Cellular labeling and tracing of the D9 label into sphingolipids via LC-MS/MS. | Quantification of D9-labeled sphingomyelin. | Elucidation of the crosstalk between PC and sphingomyelin metabolic pathways. |
| Membrane Protein Environment | Reconstitution of proteins in model membranes with D9-PC for NMR or neutron scattering. | NMR spectra of D9-PC headgroup; contrast-matched neutron scattering of the protein. | Details of protein-lipid interactions and lipid-induced conformational changes. |
Application in Understanding Pathophysiological Lipid Dysregulation
Alterations in lipid metabolism are increasingly recognized as a central feature of numerous diseases. The use of stable isotope-labeled compounds like this compound is instrumental in unraveling the specific changes that occur in lipid profiles and metabolic fluxes during pathological conditions. This allows researchers to pinpoint key enzymatic steps and regulatory networks that are disrupted.
Metabolic Syndrome and Diabetes-Related Lipid Alterations
Metabolic syndrome and type 2 diabetes are characterized by profound disturbances in lipid and glucose metabolism. nih.govnih.gov Insulin (B600854) resistance, a key feature of these conditions, leads to an increased flow of free fatty acids, elevated triglycerides, and low levels of high-density lipoprotein (HDL) cholesterol. nih.gov Lipidomic studies, which analyze the complete lipid profile in a biological system, have become crucial in identifying novel biomarkers and understanding the mechanisms underlying these metabolic disorders. nih.gov
The use of deuterated lipids in this context allows for dynamic tracking of lipid synthesis, transport, and storage. For instance, studies using deuterium oxide (D2O) labeling have shown that in states of metabolic dysregulation, there is an altered turnover rate of various lipid species in different organs. nih.gov In mouse models, the highest levels of deuterium incorporation into lipids were observed in the liver and plasma, which are central hubs for lipid metabolism. nih.gov This approach helps to quantify the flux through different lipid synthesis pathways, providing a clearer picture of how insulin resistance impacts the distribution and composition of lipids throughout the body.
By introducing a labeled compound such as this compound, researchers can trace the fate of this specific phosphocholine molecule, observing how it is incorporated into different lipid classes and how its metabolism is altered in diabetic versus non-diabetic states. This can reveal specific enzymatic dysregulations in the pathways of phosphatidylcholine synthesis and remodeling, which are known to be affected in metabolic diseases.
Neurodegenerative Diseases and Membrane Lipid Homeostasis
The central nervous system is exceptionally rich in lipids, and maintaining the precise composition and structure of neuronal membranes is critical for proper function. lidsen.com A growing body of evidence links the disruption of phospholipid homeostasis to the progression of neurodegenerative diseases (NDs) such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). lidsen.comresearchgate.net These diseases are often characterized by the loss of specific neuron populations, and alterations in membrane lipids can contribute to this process through various mechanisms, including impaired signaling, mitochondrial dysfunction, and increased oxidative stress. researchgate.netnih.gov
Phosphatidylcholines are major components of neuronal membranes, and their metabolism is tightly regulated. lidsen.com The use of isotopically labeled phosphocholines like this compound in preclinical models of neurodegeneration can provide invaluable information on the dynamics of membrane lipid turnover and remodeling. For example, studies have shown that in certain neurodegenerative conditions, there is a dysregulation of enzymes involved in phospholipid synthesis and breakdown, such as phospholipases. whiterose.ac.uk
By tracing the incorporation and metabolism of deuterated phosphatidylcholine, researchers can assess the rate of membrane repair and identify defects in pathways that maintain membrane integrity. This is particularly relevant for understanding the role of lipid rafts, specialized membrane microdomains that are crucial for neuronal signaling and are known to be disrupted in neurodegeneration. whiterose.ac.uk Furthermore, investigating how lipid metabolism is altered in different brain regions can shed light on the selective vulnerability of certain neuronal populations in specific diseases. nih.gov
Cancer Cell Lipid Metabolism and Proliferation
Cancer cells exhibit a reprogrammed metabolism to support their rapid growth and proliferation. nih.govresearchgate.net One of the key metabolic alterations in cancer is an increase in the synthesis of lipids, including phosphatidylcholine, which is a primary component of cellular membranes. nih.govnih.gov This enhanced lipogenesis provides the necessary building blocks for new membrane formation in rapidly dividing cells and also contributes to signaling pathways that promote cancer cell survival and growth. nih.govnih.gov
The choline metabolism pathway, which is responsible for phosphatidylcholine synthesis, is frequently upregulated in various cancers. frontiersin.org This has made the enzymes in this pathway attractive targets for cancer therapy. frontiersin.org The use of this compound can aid in studying the flux through this pathway in cancer cells. By supplying this labeled precursor, researchers can quantify the rate of phosphatidylcholine synthesis and determine how it is affected by potential therapeutic agents.
Moreover, analogs of phosphocholine are being developed as imaging agents to detect and monitor tumors. nih.govnih.gov These compounds are selectively taken up and retained by cancer cells, which can be exploited for diagnostic purposes. nih.gov Studies using fluorescently labeled alkylphosphocholine analogs have demonstrated their potential for fluorescence-guided surgery in glioma models. nih.gov The incorporation of a stable isotope label like deuterium in this compound allows for its use in mass spectrometry-based imaging, providing detailed spatial information about lipid metabolism within tumors and the surrounding tissue. This can help to identify metabolic signatures associated with tumor aggressiveness and response to therapy.
Data Analysis, Interpretation, and Bioinformatic Approaches in Deuterated Lipid Research
Computational Tools for Mass Spectrometry Data Processing
The initial and most critical step in the analytical pipeline is the processing of raw data generated by liquid chromatography-mass spectrometry (LC-MS). This stage aims to detect, quantify, and identify lipid features from complex chromatograms, a process that is especially challenging for deuterated species due to isotopic complexity.
The raw output from an LC-MS analysis consists of a series of mass spectra recorded over the course of the chromatographic separation. To transform this data into a usable format, a series of computational algorithms are employed.
Peak Picking: This is the process of identifying and defining ion signals corresponding to specific lipid molecules within the raw data. Algorithms search for characteristic peak shapes in both the mass-to-charge ratio (m/z) and retention time dimensions. nih.gov For an experiment involving trans-9-Octadecenyl Phosphocholine-D9, the peak picking algorithm must accurately detect both the deuterated standard and its corresponding endogenous, unlabeled counterpart. Software platforms like XCMS, MZmine 2, and MS-DIAL are widely used for this purpose. nih.govresearchgate.net These tools often use methods like matched filtration or centWave to identify peaks based on their shape and signal-to-noise ratio. researchgate.net
Alignment: Because of minor variations in chromatography performance between runs, the retention time for a given lipid can shift slightly from sample to sample. Alignment algorithms correct for these shifts, ensuring that the same lipid is compared across all samples in a study. This is crucial for maintaining data integrity in large-scale experiments.
Deconvolution: Mass spectra can be complex, with overlapping isotopic patterns and signals from co-eluting compounds. Deconvolution algorithms are essential for resolving these mixed signals into their constituent chemical components. frontiersin.org In the context of deuterated lipid research, these algorithms help to separate the isotopic envelope of the D9-labeled standard from other nearby signals, which is critical for accurate quantification. frontiersin.orgnih.gov Some software packages use advanced algorithms to improve the deconvolution of co-eluting peaks, which can be particularly useful when analyzing complex lipid extracts. nih.govyoutube.com
Table 1: Common Software and Algorithms for MS Data Processing
| Software/Algorithm | Key Function | Application in Deuterated Lipid Research |
|---|---|---|
| XCMS | Peak picking, alignment, and quantification | Widely used for untargeted lipidomics; its algorithms can detect and align both labeled and unlabeled lipid features. researchgate.net |
| MZmine 2 | Comprehensive data processing pipeline | Offers a modular framework for peak picking, deconvolution, alignment, and identification of lipid features. nih.gov |
| MS-DIAL | Deconvolution and identification | Particularly suited for data-independent acquisition (DIA) and can deconvolve complex MS/MS spectra to identify lipids. nih.govcreative-proteomics.com |
| DecoID | MS/MS spectra deconvolution | Uses algorithms like LASSO regression to improve the identification of lipids from complex tandem mass spectra. frontiersin.org |
One of the primary applications of this compound is as an internal standard for absolute quantification of its endogenous analogue, trans-9-Octadecenyl Phosphocholine (B91661). The nine deuterium (B1214612) atoms on the choline (B1196258) headgroup make it chemically identical to the endogenous molecule but easily distinguishable by its higher mass.
Accurate quantification is achieved through isotope ratio analysis using tandem mass spectrometry (MS/MS). nih.gov In this technique, the parent ions of both the deuterated standard and the endogenous lipid are selected and fragmented. Phosphatidylcholines produce a characteristic headgroup fragment upon collision-induced dissociation. researchgate.net
The endogenous phosphocholine headgroup yields a fragment ion with an m/z of 184. researchgate.net
The D9-labeled phosphocholine headgroup yields a fragment ion with an m/z of 193. atsjournals.orgnih.govbiorxiv.org
By comparing the intensity ratio of the m/z 193 fragment (from the known concentration of the spiked-in standard) to the m/z 184 fragment (from the unknown amount of the endogenous lipid), the absolute concentration of the endogenous lipid can be precisely calculated. soton.ac.uk This method corrects for variations in sample extraction efficiency and instrument response, ensuring high quantitative accuracy. nih.gov
Table 2: Hypothetical Mass Spectrometry Data for Isotope Ratio Analysis
| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion (m/z) | Fragment Identity |
|---|---|---|---|
| trans-9-Octadecenyl Phosphocholine | 782.6 | 184.1 | Phosphocholine headgroup |
| This compound | 791.6 | 193.1 | D9-Phosphocholine headgroup |
Statistical Validation of Deuterated Lipid Datasets
Following data processing and quantification, statistical analysis is performed to identify significant changes in lipid profiles between different experimental conditions and to validate the findings. Given the high dimensionality of lipidomics data, both multivariate and univariate statistical approaches are essential. nih.gov
Multivariate statistics are powerful tools for exploring complex lipidomics datasets, as they consider all measured variables simultaneously. researchgate.netrsc.org This is particularly useful for identifying subtle but coordinated changes across entire lipid pathways that might be missed by analyzing each lipid individually.
Partial Least Squares-Discriminant Analysis (PLS-DA): A supervised method that aims to maximize the separation between predefined groups. nih.govnumberanalytics.com PLS-DA is effective at identifying the lipid species that contribute most to the differences between groups, making it a valuable tool for biomarker discovery. researchgate.net
These methods can help map the metabolic fate of this compound by revealing correlations between the labeled compound, its metabolic byproducts, and other related endogenous lipids. The results can then be used for pathway enrichment analysis, which identifies metabolic pathways that are over-represented in a set of significantly altered lipids, using databases like KEGG. lipotype.com
Table 3: Overview of Multivariate Statistical Methods
| Method | Type | Primary Use | Relevance to Deuterated Lipidomics |
|---|---|---|---|
| Principal Component Analysis (PCA) | Unsupervised | Data overview, quality control, outlier detection. creative-proteomics.com | Visualizing overall lipidome variation and identifying sample clustering. nih.gov |
| Partial Least Squares-DA (PLS-DA) | Supervised | Biomarker identification, group classification. researchgate.net | Identifying lipids, including metabolites of the D9-tracer, that best discriminate between experimental conditions. |
| Hierarchical Clustering Analysis (HCA) | Unsupervised | Identifying groups of lipids or samples with similar profiles. nih.gov | Grouping lipids that exhibit similar metabolic behavior in response to a stimulus. |
While multivariate methods provide a global overview, univariate statistics are used to test for significant differences in the abundance of individual lipid species between groups. nih.govcreative-proteomics.com
T-tests and Analysis of Variance (ANOVA): These are common statistical tests used to compare the mean abundance of a single lipid between two (t-test) or more than two (ANOVA) groups. creative-proteomics.com For example, a t-test could be used to determine if the level of a specific metabolite derived from this compound is significantly different between a control and a treatment group.
Volcano Plots: These plots are a useful way to visualize the results of univariate tests. They typically plot the statistical significance (p-value) against the magnitude of change (fold change), allowing for the rapid identification of lipids that are both statistically significant and biologically meaningful. youtube.com
A crucial consideration in lipidomics is the need for multiple testing correction . Because hundreds or thousands of lipids are being tested simultaneously, the probability of finding false positives increases. nih.gov Methods like the Benjamini-Hochberg correction are applied to adjust p-values and reduce the false discovery rate. youtube.com
Table 4: Hypothetical Univariate Analysis of a Metabolite
| Lipid Metabolite | Control Group Mean (pmol/mg) | Treatment Group Mean (pmol/mg) | Fold Change | p-value | Adjusted p-value |
|---|---|---|---|---|---|
| Lyso-PC(18:1) | 150.3 | 225.5 | 1.50 | 0.031 | 0.048 |
Integration of Lipidomics Data with Other Omics Platforms
To gain a holistic understanding of the biological role of trans-9-Octadecenyl Phosphocholine and its metabolic network, lipidomics data is increasingly being integrated with data from other "omics" platforms, such as genomics, transcriptomics, and proteomics. researchgate.netresearchgate.net This multi-omics approach provides a systems-level view of cellular processes. nih.gov
For instance, an observed increase in the metabolism of this compound could be correlated with:
Transcriptomics (RNA-Seq): Increased expression of genes encoding enzymes involved in phospholipid metabolism (e.g., phospholipases).
Proteomics: Higher abundance of the corresponding metabolic enzymes themselves.
Genomics (GWAS): Identification of genetic variants (SNPs) that are associated with altered levels of phosphatidylcholines. lipotype.com
Integrating these datasets is computationally challenging and requires specialized bioinformatic tools and statistical models. nih.govpnnl.gov However, it allows researchers to move beyond simple statistical associations to build comprehensive models of metabolic pathways and their regulation, providing deeper mechanistic insights into the function of specific lipids. nih.gov
Correlative Analysis with Transcriptomics and Proteomics
The integration of lipidomic data, such as that generated using this compound, with other omics layers like transcriptomics and proteomics provides a more holistic understanding of cellular processes. nih.govcreative-proteomics.com By correlating changes in the abundance of this deuterated lipid with alterations in gene and protein expression, researchers can connect the functional output of the genome and proteome to specific metabolic pathways. nih.govcreative-proteomics.com
For instance, a study investigating the impact of a particular disease state might use this compound to trace the flux through specific phosphatidylcholine synthesis and turnover pathways. Simultaneously, transcriptomic analysis (RNA-seq) could reveal the upregulation of genes encoding enzymes involved in phosphatidylcholine biosynthesis, while proteomics would confirm the increased abundance of these enzymes. A positive correlation between the turnover of this compound and the expression of a key enzyme like CTP:phosphocholine cytidylyltransferase (CCT) would provide strong evidence for the activation of the Kennedy pathway in response to the studied condition.
This multi-omics approach is crucial for building comprehensive models of cellular metabolism and identifying key regulatory nodes. nih.gov The integration of these disparate datasets often relies on sophisticated statistical and bioinformatic tools to identify significant correlations and build predictive models of cellular behavior. nih.govoup.com
Table 1: Illustrative Correlative Analysis of this compound Turnover with Gene and Protein Expression
| Parameter | Fold Change (Disease vs. Control) | Correlation with D9-PC Turnover (r-value) | p-value |
| Lipidomics | |||
| This compound Turnover | 2.5 | 1.00 | - |
| Transcriptomics | |||
| PCYT1A (encodes CCTα) mRNA | 2.1 | 0.85 | <0.01 |
| CHKA (encodes Choline Kinase α) mRNA | 1.8 | 0.79 | <0.05 |
| PLA2G4A (encodes cPLA2) mRNA | -1.5 | -0.68 | <0.05 |
| Proteomics | |||
| CCTα Protein | 1.9 | 0.91 | <0.01 |
| Choline Kinase α Protein | 1.6 | 0.75 | <0.05 |
| cPLA2 Protein | -1.3 | -0.65 | <0.05 |
This table is for illustrative purposes and demonstrates the type of data generated in a multi-omics study. The values are not from a specific study on this compound.
Network-Based Approaches for Systems Biology Insights
Network-based approaches offer a powerful framework for visualizing and interpreting the complex interplay of molecules within a biological system. lipidomicssociety.org In the context of deuterated lipid research, tools like Lipid Network Explorer (LINEX) can be used to map the metabolic fate of this compound within the broader lipid metabolic network. nih.gov
By tracing the appearance of the D9 label in downstream lipid species, researchers can reconstruct the active metabolic pathways. For example, the transfer of the D9-labeled phosphocholine headgroup from this compound to other lipid backbones can be used to infer the activity of enzymes like phospholipid:diacylglycerol cholinephosphotransferase. These data-driven networks can then be overlaid with transcriptomic and proteomic data to create comprehensive systems biology models. lipidomicssociety.org
These network models can reveal non-obvious relationships between different metabolic pathways and can help to identify critical nodes that may be targeted for therapeutic intervention. For instance, a network analysis might reveal that the metabolism of this compound is unexpectedly linked to a signaling pathway implicated in a disease process, providing a new avenue for research.
Challenges in Data Normalization and Isotopic Discrimination
Despite the power of using deuterated lipids like this compound, there are significant analytical challenges that must be addressed to ensure the accuracy and reproducibility of the data.
One of the primary challenges is data normalization . Variations in sample preparation, extraction efficiency, and instrument response can all introduce systematic errors that can obscure true biological differences. nih.gov To correct for these variations, a common strategy is to spike a known amount of a deuterated internal standard, such as this compound, into each sample at the beginning of the workflow. nih.gov The signal of the endogenous, unlabeled lipid can then be normalized to the signal of the deuterated standard, assuming that both molecules behave identically during the analytical process. However, this assumption is not always valid, and care must be taken to select an appropriate normalization strategy. nih.gov
Another significant challenge is isotopic discrimination . In mass spectrometry, the presence of naturally occurring heavy isotopes (e.g., ¹³C) in biological molecules results in a characteristic isotopic pattern. nih.gov When a deuterated compound like this compound is introduced, its isotopic pattern can overlap with that of the endogenous lipid, making it difficult to accurately deconvolve the two signals. This is particularly problematic when the enrichment of the deuterated tracer is low. youtube.com High-resolution mass spectrometers and specialized software algorithms are required to accurately measure the isotopic enrichment and to discriminate between the deuterated tracer and the natural isotopic abundance of the endogenous lipid. youtube.com
Furthermore, the chromatographic separation of deuterated and non-deuterated lipids can sometimes differ slightly, leading to shifts in retention time that can complicate data analysis. Careful optimization of chromatographic methods is therefore essential.
Table 2: Common Challenges and Mitigation Strategies in Deuterated Lipidomics
| Challenge | Description | Mitigation Strategies |
| Data Normalization | Variability introduced during sample preparation, extraction, and analysis can mask true biological changes. nih.gov | Use of stable isotope-labeled internal standards (e.g., this compound), total ion current (TIC) normalization, or probabilistic quotient normalization (PQN). nih.gov |
| Isotopic Discrimination | Overlap between the isotopic pattern of the deuterated tracer and the endogenous lipid can lead to inaccurate quantification. youtube.com | High-resolution mass spectrometry, advanced data deconvolution algorithms, and careful selection of tracer enrichment levels. youtube.com |
| Chromatographic Co-elution | Similar lipid species, including isomers, can elute at the same time, complicating identification and quantification. | Optimization of liquid chromatography methods (e.g., HILIC, reversed-phase), use of ion mobility-mass spectrometry. oup.com |
| Spectral Interpretation | Misidentification of lipid species due to isobaric interferences and similar fragmentation patterns. | Manual curation of spectra, comparison with lipid databases (e.g., LIPID MAPS), and use of multiple analytical platforms. |
Emerging Research Frontiers and Future Directions for Trans 9 Octadecenyl Phosphocholine D9
Development of Advanced Analytical Techniques for Lipid Imaging
The use of trans-9-Octadecenyl Phosphocholine-D9 is becoming instrumental in the evolution of advanced lipid imaging techniques, such as Mass Spectrometry Imaging (MSI). In techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), the compound can be used as an internal standard applied to tissue sections. This allows for the precise spatial localization and quantification of its non-deuterated counterpart and other related phosphatidylcholines directly in tissue, correcting for variations in ionization efficiency across different regions.
Future applications will likely see its use in higher-resolution imaging modalities like Secondary Ion Mass Spectrometry (SIMS), enabling subcellular lipid mapping. By providing a stable, known concentration of the D9 isotopologue, researchers can create more accurate quantitative maps of lipid distribution, revealing how cellular architecture and function are influenced by the local lipid environment. This is crucial for understanding lipid rafts, membrane dynamics, and the pathology of diseases characterized by lipid dysregulation.
| Imaging Technique | Role of this compound | Key Advantage | Future Research Focus |
|---|---|---|---|
| MALDI-MSI | Quantitative Internal Standard | Corrects for matrix effects and ionization suppression, enabling accurate quantification of lipids across tissue sections. | High-throughput screening of lipid changes in disease models. |
| DESI-MSI | Surface Normalization Standard | Improves reproducibility for in-vivo and in-situ analysis of surface lipids. | Real-time monitoring of lipid metabolism on living surfaces. |
| SIMS | Subcellular Localization Marker | Provides high-resolution quantitative data on lipid distribution within organelles. | Mapping lipid transport and flux at the subcellular level. |
Integration into High-Resolution Metabolic Flux Analysis
Metabolic flux analysis is a powerful method for determining the rate of metabolic reactions. Stable isotope tracers are essential for these studies. creative-proteomics.comnih.gov By introducing this compound as a tracer, scientists can directly measure the dynamic processes of lipid metabolism. nih.gov Once introduced into cells or organisms, the D9-labeled phosphocholine (B91661) enters metabolic pathways, and its deuterium (B1214612) atoms are incorporated into various downstream lipid species.
Using high-resolution mass spectrometry, researchers can track the appearance of the D9 label in other molecules over time, providing a direct measurement of the rates (fluxes) of lipid synthesis, degradation, and remodeling pathways. creative-proteomics.com This approach is far more informative than static measurements of lipid concentrations, offering a dynamic view of how metabolic networks adapt to genetic or environmental changes. This is particularly valuable for studying diseases like cancer or metabolic syndrome, where lipid metabolism is significantly altered. nih.govcreative-proteomics.com
| Precursor Compound | Mass (Monoisotopic) | Potential Metabolic Product | Expected Mass of Labeled Product | Pathway Investigated |
|---|---|---|---|---|
| This compound | [Mass of D9 compound] | Lyso-Phosphatidylcholine (LPC) | [Mass of LPC + D9] | Phospholipase A2 Activity |
| This compound | [Mass of D9 compound] | Diacylglycerol (DAG) | [Mass of DAG + D9 from choline (B1196258) headgroup] | Phospholipase C/D Activity |
| This compound | [Mass of D9 compound] | Sphingomyelin (B164518) (SM) | [Mass of SM + D9 from phosphocholine headgroup] | Sphingomyelin Synthase Activity |
Exploration of Inter-Species Lipidomic Comparisons Using Deuterated Standards
Comparative lipidomics across different species offers valuable insights into evolution, physiology, and disease models. However, comparing data from different species, or even from different laboratories studying the same species, is challenging due to variations in analytical methods and instrumentation. acs.org The use of a universally accepted, stable isotope-labeled standard like this compound is a critical step toward standardizing these comparisons.
By providing a common reference point, this deuterated standard allows for robust normalization of data, ensuring that observed differences in lipid profiles are genuinely biological and not technical artifacts. acs.org This enables more reliable comparisons of, for example, the lipid metabolism of a mouse model of a human disease to that of human patients. This cross-species standardization is essential for validating disease models and for translating findings from basic research into clinical applications.
Advancements in Synthetic Biology for Tailored Lipid Probes
The field of synthetic biology offers exciting possibilities for creating novel research tools by designing and constructing new biological systems. lbl.gov Researchers are now exploring the use of biosynthetic methods to produce specifically labeled lipids that are difficult to create through chemical synthesis. nih.goveuropa.eu For instance, genetically engineered microorganisms could be programmed to synthesize versions of trans-9-Octadecenyl Phosphocholine with deuterium labels on specific atoms within the molecule (e.g., only on the acyl chain or only on the headgroup). nih.gov
Furthermore, synthetic biology could be used to create entirely new lipid probes based on the this compound structure. nih.gov By engineering enzymes, it may be possible to attach functional moieties, such as fluorescent tags or photo-crosslinkers, to the lipid. Such "tailored" lipid probes would be invaluable for studying lipid-protein interactions, tracking lipid movement within living cells in real-time, and dissecting the complex machinery of lipid transport and signaling with unprecedented detail. nih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
